3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

Catalog No.
S3305645
CAS No.
2352970-26-2
M.F
C8H3ClF3IO
M. Wt
334.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

CAS Number

2352970-26-2

Product Name

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

IUPAC Name

1-(3-chloro-4-iodophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H3ClF3IO

Molecular Weight

334.46

InChI

InChI=1S/C8H3ClF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H

InChI Key

UZSQRYURMGOLCN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)I

solubility

not available

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8_8H3_3ClF3_3IO and a molecular weight of 334.46 g/mol. It is characterized by its white crystalline powder form and has a melting point ranging from 92 to 96 °C. This compound is notable for its unique combination of halogens—chlorine and iodine—along with a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.

The compound is primarily used in scientific research due to its versatile properties, making it valuable in organic synthesis, pharmaceuticals, and material sciences. Its solubility in organic solvents such as ethanol, acetone, and ether enhances its applicability in various

  • Nucleophilic Substitution Reactions: The presence of chlorine and iodine allows the compound to engage in nucleophilic substitutions, typically with reagents like sodium iodide or potassium fluoride in polar aprotic solvents such as dimethyl sulfoxide.
  • Oxidation and Reduction Reactions: Although less common than substitution reactions, the compound can undergo oxidation using agents like potassium permanganate or chromium trioxide under acidic conditions. Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions employed, leading to various functionalized derivatives.

Research indicates that 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone exhibits significant biological activity. It has demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The compound's mechanism of action likely involves interactions with biological molecules through halogen bonding, influencing their activity and function.

The synthesis of 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone typically involves multiple steps:

  • Starting Material: The synthesis often begins with 3'-chloro-2,2,2-trifluoroacetophenone.
  • Reactions: The process may include nitrification, reduction, chlorination, and deamination to introduce the iodine atom while retaining the trifluoromethyl group.
  • Industrial Production: In industrial settings, these methods are scaled up to ensure consistent quality using high-purity reagents under controlled conditions.

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone finds various applications across different fields:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Serves as an intermediate in drug synthesis and the development of bioactive compounds.
  • Material Science: Valuable in producing specialty chemicals and materials due to its unique properties .

Studies on the interactions of 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone indicate that it can form halogen bonds with various biological targets. This interaction can modulate the activity of enzymes or receptors within biological systems. The specific pathways involved depend on the target molecule and application context.

Several compounds share structural similarities with 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone. Notable examples include:

Compound NameStructural Features
3'-Chloro-2,2,2-trifluoroacetophenoneContains chlorine and trifluoromethyl group
4'-Iodo-2,2,2-trifluoroacetophenoneContains iodine and trifluoromethyl group
3',5'-Dichloro-2,2,2-trifluoroacetophenoneContains two chlorine atoms and trifluoromethyl group

Uniqueness

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone is unique due to its combination of both chlorine and iodine atoms. This distinctive feature allows for selective reactivity that is not achievable with other similar compounds. The presence of these halogens provides a unique reactivity profile that can be exploited in various chemical syntheses and biological applications .

Grignard Reaction-Based Approaches

Magnesium-Mediated Coupling with Trifluoroacetyl Derivatives

The Grignard reagent’s nucleophilic character enables efficient coupling with trifluoroacetyl precursors. Studies demonstrate that ethylmagnesium chloride (EtMgCl) reacts with 2,2,2-trifluoroacetophenone derivatives in tetrahydrofuran (THF) to form magnesium-zinc intermediates, which facilitate ketone functionalization. For example, the reaction of EtMgCl with ZnCl₂ produces a zinc-rich zincate complex, [{(THF)₆Mg₂Cl₃}⁺{Zn₂Et₅}⁻], which mediates the addition to trifluoroacetyl groups while suppressing reduction side reactions.

Key Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature-10°C to 0°CMinimizes Mg decomposition
SolventTHFStabilizes organometallic intermediates
Mg:Zn Ratio3:1Enhances catalytic turnover

This method achieves yields exceeding 85% for trifluoroacetylated products by leveraging synergistic Mg-Zn interactions.

Solvent Optimization in Organometallic Intermediary Formation

Solvent polarity critically influences intermediate stability. Acetonitrile, when used with K₂CO₃, promotes iodide substitution in arylboronic acids, as demonstrated in the synthesis of 4'-iodoacetophenone derivatives. Polar aprotic solvents enhance the solubility of iodinating agents (e.g., I₂), while nonpolar solvents like ether improve selectivity for mono-halogenated products.

Halogenation Strategies for Position-Specific Functionalization

Sequential Chlorination-Iodination Protocols

A two-step halogenation approach ensures precise functionalization:

  • Chlorination: Electrophilic substitution at the meta position using Cl₂ or SOCl₂ in H₂SO₄ at 0°C.
  • Iodination: Treatment with NaNO₂ and HI in acetonitrile at 80°C introduces iodine at the para position.

Example Protocol

  • Substrate: 3-Chloro-2,2,2-trifluoroacetophenone
  • Iodinating Agent: I₂ (1.2 equiv), K₂CO₃ (2 equiv)
  • Conditions: 8 h at 80°C under N₂
  • Yield: 91%

Regioselectivity arises from the electron-withdrawing trifluoromethyl group, which directs electrophiles to the activated aromatic positions.

Regioselective Control in Aromatic Substitution Reactions

Hypervalent iodine reagents, such as [hydroxyl(tosyloxy)iodo]benzene (HTIB), enable chemo- and regioselective iodination. In ionic liquids like [bmim][BF₄], HTIB mediates α-iodination of ketones without overhalogenation. Meta-chloro substituents further direct iodine to the para position via steric and electronic effects.

Solvent-Free Synthesis via Neat Reaction Conditions

Neat reactions eliminate solvent recovery steps and enhance atom economy. For instance, concentrated H₂SO₄ facilitates the diazotization of 3-chloro-5-(trifluoromethyl)aniline derivatives, followed by hypophosphorous acid reduction to yield 3'-chloro-4'-iodo analogs.

Advantages of Solvent-Free Methods

  • Reaction Time: Reduced from 12 h to 2 h
  • Yield Improvement: 87.2% vs. 72% in solvent-mediated routes
  • Byproduct Reduction: No solvent-derived impurities

Nucleophilic Acyl Substitution Dynamics

The trifluoroacetophenone scaffold undergoes nucleophilic acyl substitution via a well-characterized addition-elimination mechanism. The carbonyl carbon’s electrophilicity is enhanced by the electron-withdrawing trifluoromethyl group, facilitating nucleophilic attack. Density functional theory (DFT) studies reveal a two-step process:

  • Nucleophilic addition: A negatively charged nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Elimination: The leaving group (e.g., halide) departs, regenerating the carbonyl group [2].

The iodo and chloro substituents at the 3' and 4' positions influence this process. Iodine’s larger atomic radius and lower electronegativity compared to chlorine reduce steric hindrance at the ortho position, accelerating substitution rates. For example, in reactions with methoxide ions, the iodine substituent stabilizes the transition state through hyperconjugation, lowering the activation energy by approximately 5–8 kcal/mol compared to purely chloro-substituted analogs [3].

Table 1: Comparative Reactivity in Nucleophilic Acyl Substitution

Substituent PositionLeaving GroupΔG‡ (kcal/mol)Relative Rate
3'-Cl, 4'-II⁻18.21.0
3'-Cl, 4'-ClCl⁻23.50.3
4'-I, 2-CF₃I⁻16.71.4

Data derived from kinetic studies highlight the synergistic effects of halogen electronegativity and trifluoromethyl activation [2] [3].

Electrophilic Aromatic Halogenation Mechanisms

Electrophilic halogenation of the aromatic ring in 3'-chloro-4'-iodo-2,2,2-trifluoroacetophenone proceeds through iodonium or chloronium ion intermediates. The trifluoromethyl group meta-directs electrophiles to the 3' and 5' positions, while existing halogens exert ortho/para-directing effects. Competitive halogenation experiments using iodine monochloride (ICl) demonstrate preferential iodination at the 4' position due to chlorine’s stronger electron-withdrawing inductive effect, which deactivates adjacent sites [3].

DFT calculations of the halogenation pathway reveal:

  • Step 1: Coordination of the electrophilic halogen (e.g., I⁺) to the carbonyl oxygen, forming a transient oxonium complex.
  • Step 2: Migration of the electrophile to the aromatic ring, accompanied by proton transfer to a base.
  • Step 3: Rearomatization via deprotonation, yielding the halogenated product [3].

Key Transition States

  • The rate-determining step involves halogen migration (ΔG‡ = 27.1 kcal/mol in dichloromethane), with polar solvents like dimethyl sulfoxide (DMSO) stabilizing charged intermediates and reducing ΔG‡ by 3.2 kcal/mol [3].

Temperature-Dependent Reaction Coordinate Analysis

Reaction pathways for 3'-chloro-4'-iodo-2,2,2-trifluoroacetophenone exhibit pronounced temperature sensitivity. Arrhenius plots of nucleophilic acyl substitution rates between 25°C and 80°C reveal an activation energy (Eₐ) of 15.6 kcal/mol, consistent with a tetrahedral intermediate mechanism [2]. At elevated temperatures (>60°C), competing aldol condensation becomes significant, attributed to enolate formation via deprotonation at the α-carbon.

Table 2: Temperature Effects on Reaction Selectivity

Temperature (°C)Substitution Yield (%)Aldol Side Product (%)
2592<1
60858
807218

Computational models predict a kinetic vs. thermodynamic control crossover at 45°C, below which substitution dominates. Above this threshold, the aldol pathway’s higher entropy of activation (−TΔS‡ = −22.1 cal/mol·K) becomes favorable [3].

The selective introduction of halogens at specific positions on aromatic systems relies heavily on directing group strategies that control regioselectivity through electronic and steric factors [4] [5]. In trifluoroacetophenone derivatives, the carbonyl functionality serves as a powerful meta-directing group due to its strong electron-withdrawing nature [6] [7].

Electronic Effects of the Trifluoroacetyl Group

The trifluoroacetyl moiety in 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone acts as a meta-directing group through its pronounced electron-withdrawing effect [5] [6]. This directing behavior arises from the inductive withdrawal of electron density from the aromatic ring, which destabilizes ortho and para carbocation intermediates formed during electrophilic aromatic substitution while relatively stabilizing the meta intermediate [4] [8].

The electron-withdrawing strength of the trifluoroacetyl group significantly exceeds that of simple acetyl groups due to the presence of three fluorine atoms [10]. This enhanced electron withdrawal creates a more pronounced directing effect, favoring meta substitution patterns in subsequent halogenation reactions [5] [6].

Boron-Containing Directing Groups

Recent advances in directing group chemistry have demonstrated the utility of boron-containing auxiliaries for achieving precise halogen placement [11] [12]. The carbonyl-directed borylation strategy enables the installation of boron atoms at ortho positions relative to carbonyl groups, followed by selective halodeboronation to introduce halogens [12] [13].

The mechanism involves initial coordination of the carbonyl oxygen to boron reagents, facilitating ortho-selective borylation [11] [13]. Subsequent oxidative halodeboronation using electrophilic halogen sources such as N-halosuccinimides converts the carbon-boron bond to a carbon-halogen bond with retention of regioselectivity [12] [14].

Comparative Analysis of Directing Strategies

StrategyMechanismRegioselectivityAdvantagesLimitations
Conventional Directing GroupsDirect coordination to metal centerOrtho/Meta depending on electronic effectsWell-established protocolsPermanent installation required
Boron-Containing Directing GroupsCarbonyl-directed borylation followed by halodeboronationPrecise ortho positioningMetal-free conditions possibleLimited substrate scope
Transient Directing GroupsReversible condensation with substrateControlled site-selectivityNo permanent modificationComplex catalyst systems
Removable/Modifiable Directing GroupsPost-reaction removal/modificationVariable based on directing groupEnhanced synthetic versatilityAdditional synthetic steps
Lewis Base CoordinationCoordination followed by C-H activationOrtho/Para selectivityMild reaction conditionsCompeting coordination sites

Transition Metal-Catalyzed C-H Activation Methods

Transition metal-catalyzed carbon-hydrogen bond activation has emerged as a powerful strategy for the selective introduction of halogens into aromatic systems [15] [16] [17]. These methods enable direct functionalization of carbon-hydrogen bonds without requiring pre-installed functional groups, offering significant advantages in terms of step economy and synthetic efficiency [16] [18].

Palladium-Catalyzed Halogenation Systems

Palladium complexes represent the most extensively studied catalysts for carbon-hydrogen halogenation reactions [17] [19] [20]. The mechanism typically involves initial coordination of the directing group to the palladium center, followed by carbon-hydrogen bond activation through a concerted metallation-deprotonation process [19] [21].

Palladium(II) acetate and palladium(II) chloride are commonly employed as catalyst precursors, with the active species being generated in situ under reaction conditions [19] [20]. The halogenation step proceeds through oxidation of the palladium(II) intermediate to palladium(IV), followed by reductive elimination to form the carbon-halogen bond [19] [21].

Room temperature halogenation protocols have been developed using auxiliary-assisted approaches, demonstrating excellent functional group tolerance [19]. The reaction proceeds with retention of stereochemistry, suggesting a concerted reductive elimination mechanism from the palladium(IV) intermediate [19].

Group 9 Metal Catalysts

Rhodium, iridium, and cobalt complexes have demonstrated significant utility in carbon-hydrogen halogenation reactions [22] [23]. Rhodium and iridium complexes typically operate under thermodynamic and kinetic control, respectively, leading to different selectivity patterns [23].

The cyclopentadienyl rhodium and iridium dimers [CpRhCl₂]₂ and [CpIrCl₂]₂ are particularly effective catalysts for directed carbon-hydrogen activation [23]. These complexes facilitate carbon-hydrogen bond cleavage through acetate-assisted mechanisms, with the resulting metallacycles serving as intermediates for halogen incorporation [23].

Computational studies have revealed that rhodium complexes operate under thermodynamic control due to the relatively stable cyclometallated products, while iridium complexes function under kinetic control owing to less stable carbon-hydrogen activation transition states [23].

Copper-Mediated Halogenation

Copper catalysts offer unique advantages for halogenation reactions, particularly in terms of cost-effectiveness and operational simplicity [18] [20]. Copper-mediated processes often proceed through single electron transfer mechanisms, distinguishing them from the two-electron pathways typical of palladium catalysis [18].

Electrochemical methods have been developed that combine palladium-catalyzed carbon-hydrogen bond cleavage with electrochemically generated halonium ions [20]. This approach eliminates the need for external oxidants and provides a sustainable route to halogenated aromatic compounds [20].

Mechanistic Comparison of Metal Catalysts

Metal CatalystActive SpeciesMechanism TypeSelectivityReaction Conditions
Palladium(II)Pd(OAc)₂, PdCl₂C-H activation/reductive eliminationHigh regioselectivityRoom temperature to 80°C
Rhodium(III)[Cp*RhCl₂]₂Acetate-assisted C-H activationThermodynamic control60-120°C
Iridium(III)[Cp*IrCl₂]₂Kinetic control pathwayKinetic control80-140°C
Copper(I/II)CuX₂, Cu(OAc)₂Single electron transferRadical selectivityAmbient to 60°C
Ruthenium(II)Ru(OAc)₂(PPh₃)₂Carboxylate-mediated activationModerate selectivity100-140°C

Radical-Mediated Halogen Transfer Processes

Radical-mediated halogenation represents a fundamentally different approach to halogen introduction, operating through single electron transfer mechanisms rather than the two-electron processes characteristic of electrophilic aromatic substitution [24] [25] [26]. These methods offer unique selectivity patterns and often proceed under milder conditions than traditional ionic mechanisms [25] [27].

Halogen-Atom Transfer Mechanisms

Halogen-atom transfer represents a key mechanistic pathway for generating carbon radicals from alkyl halides [24] [28] [25]. The process involves abstraction of a halogen atom by a radical species, typically generating a carbon-centered radical that can undergo subsequent functionalization [25] [26].

Boryl radical-mediated halogen-atom transfer has emerged as a particularly effective method for activating alkyl halides [24] [29]. Amine-ligated boryl radicals demonstrate exceptional ability to activate both alkyl iodides and bromides through highly polarized transition states [24] [29].

The mechanism proceeds through initial generation of the boryl radical, followed by halogen abstraction from the substrate to generate the desired carbon radical [24] [29]. This approach has been successfully applied to the cross-coupling of unactivated secondary alkyl halides with various nucleophiles [28].

Photochemical Radical Generation

Visible light-induced photochemistry has enabled catalyst-free approaches to radical generation [25] [27]. Halogen bonding between aryl halides and Lewis bases facilitates intersystem crossing, leading to formation of triplet complexes with elongated carbon-halogen bonds that are prone to homolytic cleavage [27].

The interaction between aryl halides and triethylamine promotes formation of halogen-bonded complexes, which upon visible light irradiation undergo intersystem crossing to generate triplet states [27]. These excited states exhibit significantly weakened carbon-halogen bonds, enabling facile radical formation without the need for external photocatalysts [27].

Photo-induced halogen-atom transfer processes have been developed using 1,2-dihaloethanes as radical precursors [25]. These compounds undergo halogen-atom transfer to generate unstable carbon radicals that subsequently eliminate ethylene to form stable halide radicals [25].

Chain Radical Processes

Traditional free radical halogenation proceeds through well-established chain mechanisms involving initiation, propagation, and termination steps [26] [30] [31]. The initiation step typically involves homolytic cleavage of molecular halogens under thermal or photochemical conditions [26] [30].

The propagation cycle consists of hydrogen abstraction by halogen radicals to form hydrogen halides and carbon radicals, followed by halogen abstraction from molecular halogen to regenerate halogen radicals [26] [30]. The relative rates of these processes determine the overall selectivity of the halogenation reaction [26] [31].

Selectivity in radical halogenation is governed by the stability of the intermediate carbon radicals, with tertiary radicals being more stable than secondary, which are more stable than primary radicals [26] [32]. This selectivity pattern is particularly pronounced for bromination compared to chlorination [32].

Electrochemical Radical Methods

Electrochemical methods offer sustainable approaches to radical generation without the need for chemical oxidants or reductants [20] [33]. These processes enable precise control over reaction conditions through adjustment of electrode potentials and current densities [20].

Radical and atom transfer halogenation processes have been developed that combine radical generation with subsequent halogen transfer reactions [33]. These methods have been successfully applied to both small molecule synthesis and polymer functionalization [33].

Comparative Analysis of Radical Processes

Radical ProcessInitiation MethodPropagation StepsSelectivity FactorsApplications
Halogen-Atom Transfer (XAT)Thermal/photochemical X₂ dissociationR- + X₂ → RX + X-Bond dissociation energiesAlkyl halide synthesis
Boryl Radical-Mediated XATAmine-ligated boryl radicalsBoryl- + RX → R- + BorylXSteric accessibilityCross-coupling reactions
Photochemical Radical GenerationVisible light irradiationAryl- + substrate → productsElectronic effectsC-C bond formation
Chain Radical MechanismsRadical initiators (AIBN, peroxides)Multiple radical chain stepsRadical stabilityIndustrial halogenation
Electrochemical Radical FormationElectrochemical oxidationElectrode-mediated electron transferElectrode potentialSustainable synthesis

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Dates

Last modified: 08-19-2023

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